Fanetizole, chemically known as 4-phenyl-2-(phenethylamino)thiazole, is a synthetic heterocyclic compound belonging to the class of aminothiazoles. [, ] It has garnered significant interest in scientific research due to its reported biological activities, particularly as an anti-inflammatory agent. [, , , ] Fanetizole is not a naturally occurring compound and is primarily known for its potential therapeutic applications.
In industrial settings, the conversion of Fanetizole to its mesylate salt is achieved by reacting it with methanesulfonic acid under controlled conditions . Recent advancements in flow chemistry have also been applied to enhance the efficiency and scalability of this synthesis, allowing for the production of Fanetizole on a multigram scale using continuous flow methods .
Fanetizole features a thiazole ring structure, which is significant for its biological activity. The compound's structural representation includes:
The InChI key for Fanetizole is FHXKFCNUYSGNFV-UHFFFAOYSA-N, which helps in identifying its molecular structure in chemical databases.
Fanetizole participates in various chemical reactions due to its functional groups. Key types of reactions include:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or to synthesize derivatives with improved properties .
The mechanism of action of Fanetizole primarily involves the inhibition of inflammatory pathways. While specific pathways have not been exhaustively detailed in available literature, it is known that compounds with similar structures often interact with cyclooxygenase enzymes or other mediators involved in inflammation.
Recent studies have suggested that derivatives of thiazoles exhibit significant antibacterial and antifungal activities, indicating that Fanetizole may also possess similar pharmacological actions .
Relevant data indicate that Fanetizole exhibits a melting point around 150–155 °C, which is typical for many thiazole derivatives .
Fanetizole has significant applications in medicinal chemistry, particularly as an anti-inflammatory agent. It has been investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases. Additionally, research into its antibacterial properties suggests possible applications in treating infections caused by resistant bacterial strains.
Furthermore, ongoing studies are exploring the synthesis of new derivatives based on the Fanetizole structure that may enhance its therapeutic profile or broaden its application scope across various medical fields .
Fanetizole (initially designated CP-48,810) was developed through systematic medicinal chemistry efforts exploring the biological potential of substituted thiazoles. Historical records identify Pfizer Central Research as the primary developer, with U.S. Patent 4,307,106 (1981) detailing its synthetic methodology alongside other immunologically active thiazole derivatives [3]. Early preclinical investigations revealed its unique capacity to correct specific immune dysfunctions, particularly in atopic individuals. A pivotal 1984 study demonstrated Fanetizole mesylate's efficacy in rectifying in vitro immunoregulatory defects characterized by impaired histamine-induced suppressor T-cell function and elevated IgE synthesis in atopic subjects – hallmarks of allergic conditions like eczema and allergic rhinitis [2]. This immunostimulating activity profile distinguished it from contemporaneous immunosuppressive therapies and fueled interest in its potential therapeutic applications for allergic and autoimmune disorders. Despite promising biological activity, Fanetizole did not progress to widespread clinical use, though its chemical scaffold continues to inform drug discovery efforts targeting immune modulation [2] [3].
Fanetizole possesses the molecular formula C₁₇H₁₆N₂S and a molecular weight of 280.39 g/mol. Its mesylate salt form, commonly used in research, has the formula C₁₈H₂₀N₂O₃S₂ [7] [9]. Structurally, it integrates a 2-aminothiazole moiety substituted at the 4-position with a phenyl ring and at the 2-amino group with a 2-phenethyl chain. This configuration creates a conjugated system influencing its physicochemical behavior and molecular recognition.
C1(NCCC2=CC=CC=C2)=NC(C3=CC=CC=C3)=CS1
[9].Table 1: Fundamental Structural and Chemical Properties of Fanetizole
Property | Value/Description |
---|---|
Systematic Name | 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Synonyms | CP-48,810 |
Molecular Formula | C₁₇H₁₆N₂S |
Molecular Weight | 280.39 g/mol |
Salt Form (Common) | Fanetizole Mesylate (C₁₇H₁₆N₂S · CH₄O₃S) |
CAS Number (Free base) | 79069-94-6 |
Core Structure | 2-Aminothiazole |
Key Substituents | 4-Phenyl; N-(2-Phenethyl) |
SMILES | C1(NCCC2=CC=CC=C2)=NC(C3=CC=CC=C3)=CS1 |
The pharmacodynamic actions of Fanetizole are primarily conceptualized within frameworks of immune dysregulation correction, particularly concerning T-cell functionality and IgE homeostasis.
Table 2: Core Pharmacodynamic Frameworks for Fanetizole
Framework | Key Observations | Therapeutic Implication |
---|---|---|
Suppressor T-Cell Restoration | Corrects defective histamine-induced suppressor T-cell function in atopic lymphocytes | Addresses core immune defect in allergy/atopy |
IgE Synthesis Regulation | Reduces excessive IgE production in B-cells from atopic donors via restored suppression | Potential for treating IgE-mediated allergic diseases |
Accessory Cell Dependence | Activity requires presence of adherent mononuclear cells (e.g., monocytes) | Suggests modulation of cell-cell communication pathways |
Target Hypothesis | Potential interaction with H2R signaling complexes or cAMP-dependent immune pathways | Focus for future mechanistic studies & analog development |
While Fanetizole itself is not a current clinical candidate, its structural class and observed bioactivity sustain its relevance in contemporary preclinical research:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7